molecular formula C21H26FN3O6S B13842115 DeacetylLinezolidTosylateSalt

DeacetylLinezolidTosylateSalt

Cat. No.: B13842115
M. Wt: 467.5 g/mol
InChI Key: YUKMIBGFMZDNRU-RFVHGSKJSA-N
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Description

DeacetylLinezolidTosylateSalt is a synthetic derivative of Linezolid, a potent antibiotic used to treat various bacterial infections. This compound is known for its enhanced stability and solubility, making it a valuable candidate in pharmaceutical research and development.

Preparation Methods

The synthesis of DeacetylLinezolidTosylateSalt involves several steps. Initially, Linezolid undergoes deacetylation to remove the acetyl group. This is followed by the introduction of a tosylate group to form the tosylate salt. The reaction conditions typically involve the use of tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

DeacetylLinezolidTosylateSalt undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

DeacetylLinezolidTosylateSalt has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its antimicrobial properties and potential use in developing new antibiotics.

    Medicine: It is investigated for its efficacy in treating bacterial infections, especially those resistant to conventional antibiotics.

    Industry: The compound’s stability and solubility make it suitable for use in pharmaceutical formulations and drug delivery systems

Mechanism of Action

The mechanism of action of DeacetylLinezolidTosylateSalt is similar to that of Linezolid. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .

Comparison with Similar Compounds

DeacetylLinezolidTosylateSalt can be compared with other similar compounds such as:

    Linezolid: The parent compound, known for its broad-spectrum antibacterial activity.

    Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action but different pharmacokinetic properties.

    Thiazolidines: Compounds with a five-membered ring structure containing sulfur and nitrogen, known for their diverse biological activities

This compound stands out due to its enhanced stability and solubility, making it a more effective candidate for pharmaceutical applications.

Properties

Molecular Formula

C21H26FN3O6S

Molecular Weight

467.5 g/mol

IUPAC Name

(5R)-5-(aminomethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one;4-methylbenzenesulfonic acid

InChI

InChI=1S/C14H18FN3O3.C7H8O3S/c15-12-7-10(18-9-11(8-16)21-14(18)19)1-2-13(12)17-3-5-20-6-4-17;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,7,11H,3-6,8-9,16H2;2-5H,1H3,(H,8,9,10)/t11-;/m1./s1

InChI Key

YUKMIBGFMZDNRU-RFVHGSKJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1COCCN1C2=C(C=C(C=C2)N3C[C@H](OC3=O)CN)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN)F

Origin of Product

United States

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